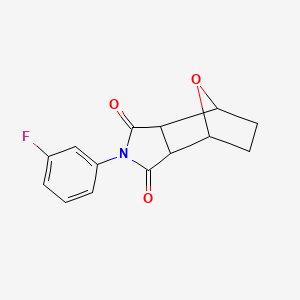

2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Description

Properties

CAS No. |

30627-44-2 |

|---|---|

Molecular Formula |

C14H12FNO3 |

Molecular Weight |

261.25 g/mol |

IUPAC Name |

(7R,7aR)-2-(3-fluorophenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |

InChI |

InChI=1S/C14H12FNO3/c15-7-2-1-3-8(6-7)16-13(17)11-9-4-5-10(19-9)12(11)14(16)18/h1-3,6,9-12H,4-5H2/t9-,10?,11+,12?/m1/s1 |

InChI Key |

NPACSOMNMYSVDQ-ZYGVAYEYSA-N |

SMILES |

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F |

Isomeric SMILES |

C1CC2C3[C@H]([C@@H]1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F |

Canonical SMILES |

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F |

solubility |

39.2 [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the fluorophenyl intermediate:

Cyclization: The fluorophenyl intermediate undergoes cyclization with appropriate reagents to form the hexahydro-1H-4,7-epoxyisoindole core.

Oxidation and functionalization: The final steps involve oxidation and functionalization to introduce the dione moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary areas of interest for 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that compounds with similar structures have shown promise in treating various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

A study investigated the anticancer properties of structurally related compounds derived from isoindole derivatives. The results demonstrated significant cytotoxic activity against several cancer cell lines, suggesting that modifications to the isoindole framework could enhance therapeutic efficacy. The fluorophenyl substitution was noted to play a crucial role in improving biological activity.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations. Its structural features allow for functionalization that can lead to the development of new materials or pharmaceuticals.

Synthesis Pathways

Several synthetic routes have been explored for producing this compound:

- Reaction with Amines : The compound can be synthesized through the reaction of norcantharidin with amines under specific conditions.

- Cyclization Reactions : Cyclization reactions involving suitable precursors can yield this compound efficiently.

Material Science Applications

In material science, this compound's unique structure may contribute to the development of novel polymers or coatings with enhanced properties.

Potential Uses

- Polymer Additives : Due to its stability and reactivity, it can be used as an additive to improve the mechanical properties of polymers.

- Coatings : Its chemical structure may provide protective qualities when used in coatings for various substrates.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing vs.

- Lipophilicity : Fluorinated derivatives generally exhibit higher LogP values than methoxy or hydroxyl-substituted analogs, favoring membrane permeability .

- Functional Group Diversity: Methylthio-propargyl substituents (e.g., 3h in ) enable thiol-mediated conjugation, while chloroquinoline hybrids () leverage known antimalarial scaffolds.

Pharmacological and Application Insights

- No direct bioactivity data is provided, but structural analogs (e.g., pyrazole derivatives in ) are screened for kinase inhibition.

- Chloroquinoline Hybrids: Exhibit antimalarial activity by combining the epoxyisoindole-dione core with chloroquine’s mechanism of action .

- Conjugation Applications : Derivatives like fluorescein-maleimide hybrids () and dodecylthio conjugates () highlight utility in fluorescent labeling and lipophilic drug delivery.

Physicochemical and Analytical Data

- NMR/HRMS Validation: Structural confirmation for analogs relies on ¹H/¹³C NMR (e.g., δ 8.58 ppm for ethoxymethyl derivatives in ) and HRMS (e.g., m/z 332.0741 for bis(ethoxymethyl)norcantharimide in ).

- Thermodynamic Properties : The methyl-substituted analog (CAS 7741-81-3) has a polar surface area of 55.8 Ų and XLogP3 of 0.9, whereas fluorinated derivatives likely exhibit higher XLogP3 (~2.1) .

Biological Activity

The compound 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione , also known by its CAS number 30627-44-2 , is a derivative of the isoindole family. The presence of a fluorine atom in its structure may influence its biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C14H12FNO3

- Molecular Weight : 261.2484 g/mol

- Appearance : Typically appears as a solid with specific physical properties that can vary based on purity and formulation.

Biological Activity Overview

Research into the biological activity of this compound has been limited but promising. The following sections outline its potential activities based on available studies.

Anticancer Activity

Preliminary studies suggest that compounds within the isoindole family exhibit anticancer properties. For instance, derivatives have shown selective cytotoxicity against various human tumor cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxicity of Isoindole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| 2-(3-Fluorophenyl)hexahydro... | A549 | TBD | TBD |

Antimicrobial Activity

Fluorinated compounds have been shown to possess enhanced antimicrobial properties. Studies indicate that the incorporation of fluorine can improve the efficacy against bacterial strains such as Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In a study conducted on various fluoroaryl compounds, it was noted that those with a fluorine substituent demonstrated lower minimum inhibitory concentration (MIC) values compared to their non-fluorinated counterparts.

Table 2: Minimum Inhibitory Concentrations (MIC) for Fluoroaryl Compounds

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| MA-1156 | 16 | S. aureus |

| MA-1115 | 32 | E. coli |

| 2-(3-Fluorophenyl)... | TBD | TBD |

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Cellular Targets : Fluorinated compounds often exhibit distinct interactions with cellular proteins and enzymes, potentially leading to altered metabolic pathways.

- Induction of Stress Responses : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Key Enzymes : Similar compounds have shown potential in inhibiting enzymes critical for bacterial survival and proliferation.

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. A standard approach involves reacting a preformed epoxyisoindole-dione scaffold with a fluorinated aromatic amine under reflux conditions. For example, ethanolamine derivatives can be introduced via reflux in methanol, yielding ~50% product after purification (e.g., column chromatography with PE/EtOAc gradients) . Alternative methods include Diels-Alder reactions using furan derivatives as dienes, though yields may vary depending on steric and electronic effects of substituents .

Basic: How is structural characterization performed for this compound using NMR spectroscopy?

Methodological Answer:

1H and 13C NMR are critical for confirming the scaffold and substituent positions. Key diagnostic signals include:

- 1H NMR : Resonances at δ ~6.53 ppm (aromatic protons from the fluorophenyl group) and δ ~5.1–5.4 ppm (epoxy bridge protons). Coupling constants (e.g., J = 0.9 Hz for aromatic protons) help confirm substitution patterns .

- 13C NMR : Peaks at δ ~176–177 ppm (carbonyl carbons) and δ ~136–137 ppm (quaternary carbons in the isoindole ring). Fluorine-induced splitting may be observed in 19F-coupled spectra .

Basic: What crystallographic techniques are used to resolve stereochemical ambiguities in the epoxyisoindole-dione core?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is employed to determine absolute configurations. For example, crystals of analogous compounds (e.g., exo-3b and exo-3c) were analyzed in the P212121 space group, revealing chair conformations in the epoxyisoindole ring and dihedral angles of ~70° between the aryl group and the scaffold. CD spectroscopy (e.g., (-)-sign at 254 nm) can corroborate stereochemical assignments .

Advanced: How can reaction conditions be optimized to control endo/exo selectivity during synthesis?

Methodological Answer:

Endo/exo ratios depend on solvent polarity, temperature, and steric effects. For instance, acetonitrile at 65–70°C favors endo products (69% yield) due to enhanced orbital overlap in transition states, while polar protic solvents like methanol may shift selectivity toward exo isomers . Computational modeling (e.g., DFT) can predict transition-state energies to guide optimization .

Advanced: What in vitro assays are suitable for evaluating the cytotoxic activity of this compound?

Methodological Answer:

Cytotoxicity is typically assessed via MTT or SRB assays against cancer cell lines (e.g., HeLa or MCF-7). Analogous norcantharimide derivatives showed IC50 values in the micromolar range, with activity linked to substituent electronegativity (e.g., fluoro vs. chloro groups). Dose-response curves and apoptosis markers (e.g., caspase-3 activation) should be included to validate mechanisms .

Advanced: How can conflicting NMR data from different synthetic batches be resolved?

Methodological Answer:

Contradictions often arise from impurities or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : To distinguish overlapping signals (e.g., epoxy protons vs. solvent residues) .

- Variable Temperature NMR : To identify dynamic processes (e.g., ring puckering) causing signal broadening .

- HPLC-PDA : To quantify purity and isolate stereoisomers .

Advanced: What computational methods validate the compound’s electronic structure and reactivity?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts optimized geometries, HOMO-LUMO gaps, and electrostatic potential maps. For example, calculations on similar compounds revealed electron-deficient regions at the epoxy bridge, guiding functionalization strategies .

Advanced: How do solvent and catalyst choices influence reaction yields in large-scale synthesis?

Methodological Answer:

- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines but may reduce epoxy ring stability. Methanol is preferred for milder conditions .

- Catalysts : Lewis acids (e.g., K2CO3) improve substitution reactions (e.g., 81.7 µmol scale reactions with 1,3-dibromopropane), while phase-transfer catalysts (e.g., TBAB) aid biphasic systems .

Advanced: What strategies enable selective functionalization of the isoindole-dione scaffold for bioactivity studies?

Methodological Answer:

- N-Functionalization : Amine or thiol nucleophiles target the imide nitrogen, as seen in dienophile-functionalized epoxy resins .

- Ring-Opening Reactions : Propargyl sulfonium salts introduce vinyl groups at the epoxy bridge, enabling click chemistry modifications .

Advanced: How are contradictions in bioactivity data between analogous compounds addressed?

Methodological Answer:

Discrepancies (e.g., chloro vs. fluoro derivatives showing varying cytotoxicity) are analyzed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.